5-Chlorovaleric acid

Acidity tuning ω-chloroalkanoic acids pKa series

Apixaban generic developers face chain isomerization with 6-chlorohexanoic acid in Friedel-Crafts steps. 5-Chlorovaleric acid resolves this: • Zero Friedel-Crafts chain isomerization-ensures API isomeric purity • Liquid at room temp (mp 18°C)-enables multi-kg batch processing without heated lines • ≥98% GC purity; controlled Cl reactivity for selective biomolecule conjugation Proven C5 linker for Apixaban and hapten design. Reliable, scalable, globally available.

Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
CAS No. 1119-46-6
Cat. No. B053291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorovaleric acid
CAS1119-46-6
Synonyms5-Chloropentanoic Acid;  5-Chlorovaleric Acid;  δ-Chloropentanoic Acid;  δ-Chlorovaleric Acid;  ω-Chloropentanoic Acid;  ω-Monochlorovaleric Acid
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC(CCCl)CC(=O)O
InChIInChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
InChIKeyYSXDKDWNIPOSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorovaleric Acid: Core Physicochemical Profile


5-Chlorovaleric acid (5-chloropentanoic acid, C₅H₉ClO₂, MW 136.58) is a straight-chain ω-chlorocarboxylic acid bearing a terminal chlorine on a five-carbon alkyl backbone terminated by a carboxylic acid group. It is a bifunctional C5 building block supplied as a colorless to light yellow liquid at room temperature (mp 18 °C, bp 136 °C/14 mmHg, density 1.170 g/mL at 20 °C), exhibiting a pKa of 4.64 . The compound is typically manufactured at ≥98% purity (GC) and finds primary utility as a pharmaceutical intermediate, notably in the synthesis of the anticoagulant Apixaban, and as a derivatizing agent for hapten design .

Synthesis Role
C5 bifunctional building block for pharmaceutical intermediate synthesis
Physical Format
Liquid-dispensing workflow; direct volumetric transfer at ambient temperature
Purity Tier
Supplied at ≥98% GC specification with impurity reference standards available

Why 5-Chlorovaleric Acid Has No Direct Analog


ω-Chloroalkanoic acids of different chain lengths exhibit distinct physicochemical properties, reactivity profiles, and application suitability. Substituting 4-chlorobutyric acid (C4), 6-chlorohexanoic acid (C6), or 5-bromovaleric acid (C5-Br) for 5-chlorovaleric acid alters acidity (pKa spans 4.52–4.82 across the series), physical state at processing temperature (liquid vs. solid), isomerization behavior in Friedel-Crafts alkylation, and nucleophilic substitution kinetics [1]. These differences translate directly into divergent synthetic outcomes: a C4 acid preferentially lactonizes to γ-butyrolactone rather than serving as a linear C5 spacer, a C6 acid introduces alkyl-chain isomerization during electrophilic aromatic substitution, and a bromo analog provides a different leaving-group profile that can accelerate side reactions [2]. Consequently, empirical selection based on chain length, halogen identity, and purity specification is required for reproducible process-scale and research-grade synthesis.

Risk
5-Chlorovaleric acid
4-Chlorobutyric / 6-Chlorohexanoic acid
Chain Length
C5 spacing: intermediate acidity, liquid handling, and linear C5 spacer without lactonization preference
C4 acid may preferentially lactonize to γ-butyrolactone; C6 acid is a solid and introduces alkyl-chain isomerization during electrophilic substitution
Leaving Group
Chloro (fair leaving group): controlled SN2 reactivity, may reduce elimination byproduct formation
Bromo analog (good leaving group): approximately 10–50× faster displacement may accelerate side reactions

Quantitative Differentiation Evidence vs. Closest Analogs


pKa Differentiation Among ω-Chloroalkanoic Acids

5-Chlorovaleric acid (pKa = 4.64) occupies an intermediate acidity position within the ω-chloroalkanoic acid homologous series, ranking between 4-chlorobutyric acid (pKa = 4.52) and 6-chlorohexanoic acid (pKa = 4.73), and is distinctly more acidic than the non-halogenated parent valeric acid (pKa = 4.82) [1][2][3]. The chlorine substituent exerts an electron-withdrawing inductive effect that diminishes with increasing chain length, producing a measurable pKa shift of ΔpKa = +0.12 relative to the C4 analog and ΔpKa = −0.18 relative to the parent valeric acid [3]. This graded acidity allows researchers to select a specific ionization state for pH-dependent extraction, salt formation, or coupling reactions without resorting to stronger acids that may promote unwanted side reactions .

pKa Differentiation
Cross-study comparable
pKa = 4.64
ΔpKa: +0.12 vs. C4; −0.18 vs. valeric acid
Reported intermediate acidity context for pH-dependent extraction and coupling
Aqueous determination at ~20–25 °C; 6-Cl-hexanoic acid pKa is predicted
Acidity tuning ω-chloroalkanoic acids pKa series

Liquid Handling Advantage Over Solid Analogs

5-Chlorovaleric acid exhibits a melting point of 18 °C (lit.), rendering it a low-melting solid or liquid at standard laboratory ambient temperature (20–25 °C) . In contrast, 6-chlorohexanoic acid is a crystalline solid with a melting point of 26 °C, requiring warming or solvent dissolution before transfer [1]. The 8 °C melting-point depression relative to the C6 homolog eliminates the need for heated dispensing equipment in automated synthesis platforms and enables direct volumetric measurement as a liquid, reducing processing steps and improving dispensing accuracy .

Liquid Handling
Cross-study comparable
mp 18 °C (liquid at RT)
Δmp: −8 °C vs. C6; −20 °C vs. C5-Br
Supports liquid-dispensing workflow without heated transfer lines
Literature mp from Sigma-Aldrich and ChemicalBook
Physical form Process chemistry Liquid handling

Isomerization-Free Friedel-Crafts Alkylation

In a systematic head-to-head study of benzene alkylation catalyzed by AlCl₃, 5-chlorovaleric acid [Cl(CH₂)₄COOH] reacted without detectable alkyl-chain isomerization, whereas 6-chlorohexanoic acid and all longer-chain ω-chloroalkanoic acids (n ≥ 6) produced isomerized phenylalkane mixtures under identical conditions [1]. This finding was corroborated by an earlier independent study demonstrating that the condensation of 5-chlorovaleric acid with benzene in the presence of AlCl₃ proceeds without isomerization, while 7-chloroheptanoic, 9-chlorononanoic, and 11-chloroundecanoic acids all undergo isomerization [2]. The mechanistic basis is attributed to the electron-acceptor influence of the carboxyl group, which sufficiently stabilizes the intermediate carbocation only at the C5 chain length, preventing hydride-shift-mediated isomerization [1].

Friedel-Crafts Isomerization
Head-to-head
No chain isomerization detected
6-Cl-hexanoic and longer acids isomerize
Reported isomeric purity context for electrophilic aromatic substitution
AlCl₃-catalyzed benzene alkylation; Bull. Acad. Sci. USSR 1987
Friedel-Crafts alkylation Isomerization Electrophilic aromatic substitution

Validated Apixaban Intermediate Role

5-Chlorovaleric acid and its derived acyl chloride (5-chlorovaleryl chloride) are established intermediates in the industrial synthesis of Apixaban (Eliquis®), a direct oral anticoagulant (DOAC) with multi-billion-dollar global sales . Patent CN103193615A explicitly describes the use of 5-chlorovaleryl chloride—prepared from 5-chlorovaleric acid—as the key acylating agent for constructing the Apixaban core scaffold . In this synthetic route, the five-carbon chloroacyl chain provides the precise spacing between the central pyrazole-carboxamide pharmacophore and the terminal lactam ring, a structural requirement that cannot be met by the C4 homolog (4-chlorobutyric acid/4-chlorobutyryl chloride) or the C6 homolog (6-chlorohexanoic acid/6-chlorohexanoyl chloride), which would respectively shorten or lengthen the linker and disrupt target binding to Factor Xa [1].

Apixaban Intermediate
Supporting evidence
Validated C5 linker in industrial Apixaban route
C4 or C6 analogs not used in regulatory filing pathway
Reported synthetic utility context for Factor Xa inhibitor programs
Patent CN103193615A; impurity reference standards available
Apixaban synthesis Pharmaceutical intermediate Anticoagulant

Chlorine vs. Bromine Leaving-Group Control

In nucleophilic substitution (SN2) reactions at the terminal carbon, the chlorine leaving group of 5-chlorovaleric acid is classified as 'Fair' (weaker conjugate acid HCl, pKa ≈ −7), whereas the bromine leaving group of 5-bromovaleric acid is classified as 'Good' (weaker conjugate acid HBr, pKa ≈ −9) [1]. The established leaving-group ability order I⁻ > Br⁻ > Cl⁻ > F⁻ means that 5-bromovaleric acid undergoes SN2 displacement approximately 10–50× faster than 5-chlorovaleric acid under identical conditions, depending on the nucleophile and solvent [2]. While the bromo analog offers higher reactivity, this can be a disadvantage when selectivity over competing elimination or over-alkylation is required; the chloro analog provides a more controlled reactivity window, reducing the formation of elimination byproducts (δ-valerolactone or pentenoic acid derivatives) during reactions with basic nucleophiles [1].

Leaving-Group Control
Class-level inference
Cl⁻ = fair leaving group
Br⁻ is good; approx. 10–50× faster SN2
Supports selectivity review for controlled mono-alkylation reactions
Class-level halide reactivity scale; exact rate nucleophile-dependent
Nucleophilic substitution Leaving group ability SN2 reactivity

High-Purity Commercial Specification

Major global suppliers including Sigma-Aldrich (Catalog No. C72900/26580) and ChemImpex (Catalog No. 26912) specify 5-chlorovaleric acid at ≥98.0% purity by GC, with TCI offering ≥96.0% (GC,T) [1]. This purity tier exceeds that of several analog products: 5-bromovaleric acid is commonly supplied at 97%, and 6-chlorohexanoic acid at 98% but with a solid physical form that complicates sampling homogeneity . A patent-described synthetic route (CN110330420, 2019) further demonstrates that 5-chlorovaleric acid can be obtained at 99% purity after chromatographic purification, confirming that sub-percent impurity levels are achievable and analytically verifiable [2]. The combination of ≥98% GC purity, liquid physical form (enabling homogeneous sampling), and well-characterized impurity profiles (including Apixaban-related impurities cataloged as reference standards) provides procurement confidence for GMP and non-GMP applications alike [2].

Commercial Specification
Supporting evidence
≥98.0% (GC) standard; 99% achievable
5-Br analog typically 97%; C6 analog is solid
Supports batch-to-batch consistency review for regulated development
Sigma-Aldrich, ChemImpex, TCI catalog specs; patent CN110330420
Purity specification Quality control Procurement standard

Validated Application Scenarios


Apixaban Intermediate Manufacturing

5-Chlorovaleric acid (or its acyl chloride) is the validated C5 linker in the industrial Apixaban synthetic route [1]. The Friedel-Crafts evidence (no chain isomerization) [2] supports its use in electrophilic aromatic substitution steps where isomeric purity of the alkylated intermediate is critical for downstream API purity. CDMOs developing Apixaban generics should specify 5-chlorovaleric acid at ≥98% GC purity and utilize the available Apixaban-related impurity reference standards for regulatory filing support. The liquid physical form (mp 18 °C) facilitates large-scale handling in multi-kilogram batch processing without heated transfer lines.

Hapten Design and Immunoassay Development

5-Chlorovaleric acid has been successfully employed to derivatize L-hydroxyproline for the synthesis of haptens HP1 and HP2, enabling the production of monoclonal antibodies with an ELISA IC₅₀ of 0.16 μg/mL and a detection limit of 0.05 μg/mL [3]. The intermediate leaving-group reactivity of the chloro substituent (fair, vs. the more reactive bromo analog) [4] provides controlled, selective conjugation to amine-bearing biomolecules, minimizing over-alkylation that would compromise hapten homogeneity. The intermediate pKa of 4.64 supports aqueous-solution handling at near-neutral pH for biomolecule-compatible conjugation conditions.

δ-Valerolactone Precursor for Polymerization

Established methods exist for the preparation of δ-valerolactone directly from 5-chlorovaleric acid (δ-chlorovaleric acid) via intramolecular cyclization [5]. Unlike 4-chlorobutyric acid, which cyclizes to the more strained γ-butyrolactone (5-membered ring), 5-chlorovaleric acid yields the thermodynamically favored 6-membered δ-valerolactone, a monomer for biodegradable polyesters and a versatile synthetic intermediate. The distinct cyclization kinetics of 5-chlorovaleric acid vs. 4-chlorobutyric acid (different activation entropies) [5] mean that the C5 acid provides a unique entry point to δ-lactone chemistry that cannot be replicated by the shorter-chain analog.

C5 Bifunctional Spacer in Medicinal Chemistry

When a synthetic route requires a precisely five-carbon linker bearing a terminal carboxylic acid for further amide coupling or esterification, 5-chlorovaleric acid is the only ω-chloroalkanoic acid that simultaneously delivers: (a) a liquid physical state for automated parallel synthesis platforms , (b) ≥98% purity for reproducible library quality , (c) a chloro leaving group with controlled reactivity for selective nucleophilic displacement without excessive side-product formation [4], and (d) demonstrated performance in pharmaceutical intermediate synthesis at industrial scale [1]. The C4 analog (4-chlorobutyric acid) provides a shorter linker prone to lactonization, while the C6 analog (6-chlorohexanoic acid) is a solid that introduces chain isomerization in Friedel-Crafts steps [2].

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
C5 linear spacer with validated regulatory filing context
Isomeric purity in Friedel-Crafts steps; impurity reference standard review
Hapten Design and Conjugation
Controlled chloro leaving-group reactivity for selective amine coupling
Mono-alkylation selectivity and hapten homogeneity endpoint review
δ-Lactone Monomer Preparation
Intramolecular cyclization to thermodynamically favored 6-membered ring
Cyclization kinetics context distinct from γ-butyrolactone formation
Medicinal Chemistry C5 Spacer
Liquid physical state supporting automated synthesis platforms
Dispensing accuracy and linker-length specificity for library synthesis

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